阿拉曼丁

描述

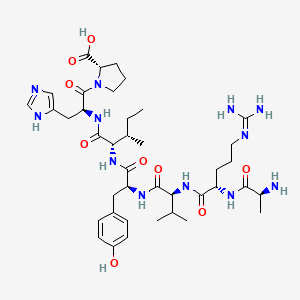

阿拉曼丁是一种参与肾素-血管紧张素系统的肽,该系统在调节人体血压和体液平衡中起着至关重要的作用。 它是血管紧张素 A 被血管紧张素转换酶 2 催化水解或血管紧张素-(1-7) 的天冬氨酸残基脱羧的产物 。 阿拉曼丁已被证明具有心血管保护作用,包括血管舒张和降血压特性 .

科学研究应用

阿拉曼丁具有广泛的科学研究应用,包括:

化学: 用作研究肽合成和修饰技术的模型肽。

生物学: 研究其在肾素-血管紧张素系统中的作用及其对心血管健康的影响。

医学: 探索其在治疗高血压、心力衰竭和其他心血管疾病方面的潜在治疗作用.

工业: 用于开发新型基于肽的药物和治疗剂.

作用机制

阿拉曼丁通过与 Mas 相关 G 蛋白偶联受体 D 型 (MrgD) 结合发挥作用。这种相互作用导致细胞内信号通路活化,从而促进血管舒张并降低血压。 该肽还具有抗炎和抗纤维化作用,这有助于其心血管保护特性 .

生化分析

Biochemical Properties

Alamandine plays a crucial role in various biochemical reactions, primarily within the renin-angiotensin system. It interacts with several enzymes, proteins, and other biomolecules. Notably, alamandine binds to the Mas-related G protein-coupled receptor type D (MrgD), which mediates many of its biological effects. This interaction leads to the activation of signaling pathways that promote vasodilation and anti-inflammatory responses . Additionally, alamandine has been shown to stimulate nitric oxide production, which further contributes to its vasodilatory effects .

Cellular Effects

Alamandine exerts significant effects on various cell types and cellular processes. In cardiomyocytes, alamandine has been observed to enhance contractility and prevent hypertrophy through the activation of the MrgD receptor . It also influences cell signaling pathways, such as the AMP-activated protein kinase/endothelial nitric oxide synthase axis, promoting osteogenic differentiation in osteoblasts . Furthermore, alamandine has been shown to alleviate cardiac fibrosis and improve cardiac function in myocardial infarction models by inhibiting oxidative stress and apoptosis .

Molecular Mechanism

The molecular mechanism of alamandine involves its binding to the MrgD receptor, leading to the activation of downstream signaling pathways. This interaction results in the production of nitric oxide and the activation of cyclic AMP, which mediate its vasodilatory and anti-inflammatory effects . Alamandine also modulates gene expression by influencing transcription factors such as FoxO1, which plays a role in cellular metabolism and stress responses . Additionally, alamandine has been shown to inhibit the activation of transforming growth factor-beta, thereby preventing fibrosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alamandine have been observed to change over time. Alamandine exhibits a long-lasting anti-hypertensive effect, with significant reductions in blood pressure and cardiac output observed for up to six hours after administration . The stability of alamandine in plasma has been demonstrated, with its concentration remaining relatively constant over time . Long-term studies have shown that alamandine can prevent cardiac remodeling and fibrosis in animal models of hypertension and myocardial infarction .

Dosage Effects in Animal Models

The effects of alamandine vary with different dosages in animal models. Low doses of alamandine have been shown to enhance cardiomyocyte contractility and prevent hypertrophy in hypertensive rats . Higher doses may lead to adverse effects, such as hypotension and bradycardia . In models of doxorubicin-induced nephrotoxicity, alamandine demonstrated protective effects at moderate doses, reducing oxidative stress and inflammation .

Metabolic Pathways

Alamandine is involved in several metabolic pathways, particularly within the renin-angiotensin system. It is generated from angiotensin A via angiotensin-converting enzyme 2 or directly from angiotensin-(1–7) through decarboxylation . Alamandine interacts with enzymes such as nitric oxide synthase, promoting the production of nitric oxide and enhancing vasodilation . It also influences metabolic flux by modulating the activity of AMP-activated protein kinase, which plays a role in cellular energy homeostasis .

Transport and Distribution

Alamandine is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It binds to the MrgD receptor, which facilitates its uptake and distribution within target cells . Alamandine has been shown to accumulate in cardiovascular tissues, where it exerts its protective effects . Additionally, alamandine can cross the blood-brain barrier, suggesting its potential role in central nervous system regulation .

Subcellular Localization

The subcellular localization of alamandine is primarily within the cytoplasm and cell membrane, where it interacts with its receptor, MrgD . Alamandine has been shown to influence mitochondrial function by regulating mitophagy and glycolysis . It also affects the localization of key metabolic enzymes, such as hexokinase 2 and 6-phosphofructo-2-kinase, by modulating their autophagic degradation . These interactions contribute to the overall cellular effects of alamandine, including its anti-fibrotic and cardioprotective properties.

准备方法

合成路线和反应条件

阿拉曼丁可以使用固相肽合成 (SPPS) 进行合成,这是一种通常用于生产肽的方法。该过程涉及将氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。氨基酸被特定的基团保护以防止不必要的反应。 肽链完全组装后,将其从树脂上切割并纯化 .

工业生产方法

阿拉曼丁的工业生产涉及大规模 SPPS,这使得肽的有效和高产率合成成为可能。该过程经过优化,以确保最终产品的纯度和一致性。 使用高效液相色谱 (HPLC) 和质谱等分析技术来确认合成肽的同一性和纯度 .

化学反应分析

反应类型

阿拉曼丁会经历各种化学反应,包括:

氧化: 阿拉曼丁可以在特定条件下氧化,导致半胱氨酸残基之间形成二硫键。

还原: 还原反应可以断裂二硫键,将氧化的阿拉曼丁转化回其还原形式。

常用试剂和条件

氧化: 过氧化氢或其他氧化剂可以在受控条件下使用。

还原: 通常使用二硫苏糖醇 (DTT) 或三 (2-羧乙基) 膦 (TCEP) 等还原剂。

取代: 氨基酸衍生物和偶联试剂,如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt),用于 SPPS.

形成的主要产物

相似化合物的比较

类似化合物

血管紧张素-(1-7): 肾素-血管紧张素系统中的另一种肽,具有类似的血管舒张和心血管保护作用。

血管紧张素 II: 一种作用与阿拉曼丁相反的肽,促进血管收缩并升高血压。

血管紧张素 A: 阿拉曼丁的前体,由血管紧张素 II 脱羧形成.

独特性

阿拉曼丁的独特之处在于它能够特异性地结合 MrgD 受体,这使其与肾素-血管紧张素系统中的其他肽区分开来。 这种特定的相互作用使阿拉曼丁能够对心血管系统发挥保护作用,而不会产生与其他肽如血管紧张素 II 相关的副作用 .

属性

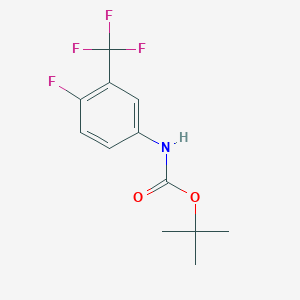

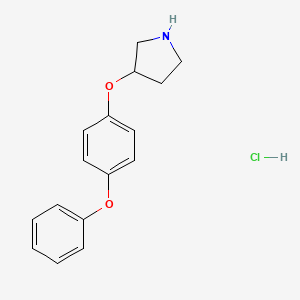

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H62N12O9/c1-6-22(4)32(37(58)49-29(18-25-19-44-20-46-25)38(59)52-16-8-10-30(52)39(60)61)51-35(56)28(17-24-11-13-26(53)14-12-24)48-36(57)31(21(2)3)50-34(55)27(47-33(54)23(5)41)9-7-15-45-40(42)43/h11-14,19-23,27-32,53H,6-10,15-18,41H2,1-5H3,(H,44,46)(H,47,54)(H,48,57)(H,49,58)(H,50,55)(H,51,56)(H,60,61)(H4,42,43,45)/t22-,23-,27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMYBFKDLPBYSO-GIGALADGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H62N12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of alamandine?

A1: Alamandine exerts its biological effects by binding to the Mas-related G-protein-coupled receptor, member D (MrgD). []

Q2: How does alamandine binding to MrgD affect nitric oxide (NO) production?

A2: In cardiomyocytes from C57BL/6 mice, alamandine treatment increased NO production, which was blocked by the MrgD antagonist D-Pro7-Angiotensin-(1-7). [] This suggests that alamandine binding to MrgD activates downstream signaling pathways, ultimately leading to increased NO production.

Q3: What is the role of AMP-activated protein kinase (AMPK) in alamandine signaling?

A3: Alamandine-induced NO production was associated with increased AMPK phosphorylation in cardiomyocytes. [] Inhibiting either NO synthase or AMPK prevented the anti-hypertrophic effects of alamandine, indicating that AMPK acts downstream of NO in this pathway. []

Q4: What are the downstream effects of alamandine in the heart?

A4: Alamandine, via MrgD, activates AMPK/NO signaling, leading to various cardioprotective effects, including: [, , , ]

- Counteracting angiotensin II (Ang II)-induced hypertrophy: Alamandine prevents the development of cardiac hypertrophy in response to Ang II. [, ]

- Improving cardiac contractility: In hypertensive rats, alamandine enhances cardiomyocyte contractility. []

- Protecting against reperfusion injury: Alamandine reduces infarct size, improves post-ischemic left ventricular function, and decreases apoptotic protein expression following ischemia/reperfusion injury. []

Q5: Does alamandine affect other organs or systems?

A5: Yes, studies indicate that alamandine exerts protective effects beyond the cardiovascular system. For instance, it attenuates hepatic fibrosis by modulating autophagy through NOX4-dependent reactive oxygen species (ROS). [] Alamandine also demonstrates neuroprotective effects in ischemic stroke models by reducing inflammation, oxidative stress, and neuronal apoptosis. []

Q6: What is the amino acid sequence of alamandine?

A6: Alamandine is a heptapeptide with the following amino acid sequence: Alanine-Arginine-Valine-Tyrosine-Isoleucine-Histidine-Proline. []

Q7: How does the structure of alamandine differ from Angiotensin-(1-7)?

A7: Alamandine differs from Angiotensin-(1-7) by a single amino acid. While Angiotensin-(1-7) has aspartic acid at its N-terminus, alamandine has alanine in that position. []

Q8: What is the molecular formula and weight of alamandine?

A8: While the provided research papers don't explicitly mention the molecular formula and weight of alamandine, these parameters can be easily determined based on its amino acid sequence using standard biochemical tools.

Q9: Is there any information available about the material compatibility and stability of alamandine under various conditions?

A9: The provided research primarily focuses on the biological effects of alamandine. Information regarding its compatibility with various materials or its stability under different storage conditions (e.g., temperature, pH) is not explicitly addressed. These aspects are crucial for developing stable formulations and ensuring the long-term efficacy of alamandine-based therapies.

Q10: Does alamandine possess any catalytic properties?

A10: Alamandine is a peptide hormone and doesn't exhibit inherent catalytic properties. Its biological activity stems from its interaction with the MrgD receptor, triggering downstream signaling cascades.

Q11: How does modifying the structure of alamandine affect its activity?

A11: While the provided research doesn't delve into detailed SAR studies, the difference in activity between alamandine and Angiotensin-(1-7) highlights the importance of the N-terminal amino acid. [] This suggests that even minor structural modifications can significantly impact alamandine's binding affinity for MrgD and its subsequent biological activity. Dedicated SAR studies are crucial for designing alamandine analogs with improved potency, selectivity, or pharmacokinetic properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B1532063.png)

![N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine](/img/structure/B1532064.png)

![(2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1532073.png)

![tert-Butyl 3-(4-morpholinyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1532074.png)

![Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1532077.png)

![N-[(1-fluorocyclopentyl)methyl]cyclohexanamine](/img/structure/B1532080.png)